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This technical guide provides an in-depth overview of the discovery, isolation, and structural
elucidation of Sadopeptin A, a novel sulfur-bearing cyclic heptapeptide with proteasome
inhibitory activity. The information is derived from the primary research conducted on
Streptomyces sp. YNK18, a strain isolated from a trail of royal tombs in the Republic of Korea.
[1] This document details the experimental protocols, quantitative data, and key workflows
involved in bringing this natural product to light.

Discovery: A Targeted Search for Sulfur-Containing
Natural Products

Sadopeptins A and B were discovered through a targeted mass spectrometry-based search
for new sulfur-bearing natural products from a metabolically prolific actinobacterial strain,
Streptomyces sp. YNK18.[1][2] The characteristic isotopic signature of sulfur in the mass
spectrometry analysis of the culture extracts was the key indicator of the presence of these
novel compounds.[1][2]

Fermentation and Extraction of Sadopeptin A

The production of Sadopeptin A was achieved through a multi-step fermentation and extraction
process, commencing with the cultivation of Streptomyces sp. YNK18.
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Experimental Protocol: Fermentation

e Seed Culture: A single colony of Streptomyces sp. YNK18 was inoculated into 50 mL of
YEME medium (containing 4 g/L yeast extract, 10 g/L malt extract, and 4 g/L glucose) in a
250 mL Erlenmeyer flask. The culture was incubated for 3 days at 28 °C on a rotary shaker
at 180 rpm.

e Production Culture: An aliquot (1 mL) of the seed culture was transferred to 100 mL of the
same YEME medium in a 500 mL Erlenmeyer flask. The production culture was incubated
for 7 days under the same conditions as the seed culture.

e Scale-Up: For large-scale production, a 2% (v/v) seed culture was inoculated into 20 L of
YEME medium in a 30 L fermenter. The fermentation was carried out for 7 days at 28 °C with
an aeration rate of 1 vvm and an agitation speed of 200 rpm.

Experimental Protocol: Extraction

o Harvesting: The entire 20 L culture broth was harvested and centrifuged at 4000 rpm for 20
minutes to separate the mycelium and the supernatant.

o Supernatant Extraction: The supernatant was extracted twice with an equal volume of ethyl
acetate (EtOAc). The organic layers were combined and concentrated in vacuo to yield a
crude extract.

¢ Mycelium Extraction: The mycelial cake was extracted twice with 5 L of methanol (MeOH) at
room temperature. The methanolic extracts were combined and concentrated under reduced
pressure.

Purification of Sadopeptin A

The crude extracts from the supernatant and mycelium were combined and subjected to a
multi-step chromatographic purification process to isolate Sadopeptin A.

Experimental Protocol: Purification

e Solvent Partitioning: The combined crude extract was dissolved in 80% aqueous MeOH and
partitioned against an equal volume of n-hexane to remove nonpolar impurities.
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e Flash Chromatography: The 80% MeOH fraction was subjected to silica gel flash
chromatography using a stepwise gradient of chloroform (CHCIs) and methanol (MeOH)
(from 100:0 to 0:100, v/v). Fractions were analyzed by thin-layer chromatography (TLC).

» Preparative HPLC: Fractions containing Sadopeptin A were pooled, concentrated, and
further purified by preparative reversed-phase high-performance liquid chromatography (RP-
HPLC) on a C18 column. A gradient of acetonitrile (MeCN) in water (H20) containing 0.1%
trifluoroacetic acid (TFA) was used as the mobile phase.

» Final Purification: The fractions containing Sadopeptin A were subjected to a final purification
step using semi-preparative RP-HPLC with a different gradient of MeCN in H20 (with 0.1%
TFA) to yield pure Sadopeptin A.

Quantitative Data: Isolation Yield

The following table summarizes the yield of Sadopeptin A from the 20 L fermentation of
Streptomyces sp. YNK18.

Purification Step Starting Material Yield of Sadopeptin A (mg)
Fermentation Broth 20L

Combined Crude Extract - 5.2 g (total extract)

Final Pure Compound 5.2 g (crude extract) 12.5mg

Structural Elucidation of Sadopeptin A

The planar and stereochemical structure of Sadopeptin A was determined to be a new cyclic
heptapeptide containing methionine sulfoxide [Met(O)] and 3-amino-6-hydroxy-2-piperidone
(Ahp).[2][3][4] This was achieved through a combination of spectroscopic and chemical
methods.

Experimental Methodologies

e Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was used to determine the molecular formula of Sadopeptin A as Ca7HeoN9O13S.

[2]
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e Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy indicated the presence of a
sulfoxide functional group, while UV spectroscopy showed an absorption maximum
characteristic of the peptide backbone.[2]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (*H and 13C) and 2D
(COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of
the amino acid residues.

o Advanced Marfey's Method: The absolute configurations of the constituent amino acids were
determined using the advanced Marfey's method after acid hydrolysis of the peptide.

o ROESY NMR Correlation and Circular Dichroism (CD) Spectroscopy: The stereochemistry of
the molecule was further confirmed by the analysis of Rotating frame Overhauser Effect
Spectroscopy (ROESY) NMR correlations and by comparing the experimental and
calculated circular dichroism (CD) spectra.[3][4]

hvsicochemical ies of Sadopenti

Property Value

Molecular Formula Ca7He9N9O13S
Molecular Weight 1020.48 g/mol
Appearance Amorphous oil

UV (MeOH) Amax 278 nm

IR Vmax 1055 cm~1 (sulfoxide)

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the discovery and biosynthesis of
Sadopeptin A.
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Figure 1: Experimental workflow for the discovery and isolation of Sadopeptin A.
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Figure 2: Proposed biosynthetic pathway for Sadopeptin A.

Biological Activity: Proteasome Inhibition

Sadopeptins A and B have been shown to be inhibitors of the proteasome, a key cellular
machinery for protein degradation.[2][3] This activity suggests their potential as a new class of

therapeutic agents.

Quantitative Data: Proteasome Inhibitory Activity

The following table summarizes the in vitro proteasome inhibitory activity of Sadopeptin A.

Proteasome Sadopeptin A % Inhibition (Mean
. Substrate .

Activity Concentration (uM) * SD)

Chymotrypsin-like suc-LLVY-AMC 50 45+5

Chymotrypsin-like suc-LLVY-AMC 100 70+ 8

Trypsin-like Boc-LRR-AMC 50 20+ 4

Trypsin-like Boc-LRR-AMC 100 35+6

Data adapted from studies on purified human proteasomes.[2]

Cytotoxicity

Sadopeptin A displayed detectable toxicity against human lung adenocarcinoma A549 cells
only at concentrations greater than 200 uM.[3] However, it was found to significantly reduce
proteasome activity in whole-cell lysates at concentrations of 25 uM and 50 uM.[3]
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This guide provides a comprehensive technical overview of the discovery and isolation of
Sadopeptin A. The detailed protocols and quantitative data presented herein are intended to
serve as a valuable resource for researchers in the fields of natural product chemistry, drug
discovery, and microbial biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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